molecular formula C17H17ClN4O2 B11296108 Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11296108
M. Wt: 344.8 g/mol
InChI Key: RDHXWOPQFXUKBB-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, an ethyl substituent at position 2, and an ethyl ester at position 4. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles with a fused pyrazole-pyrimidine core, widely studied for their biological activities, particularly in oncology . The compound’s structure combines electron-withdrawing (4-chlorophenyl) and lipophilic (ethyl) groups, which are strategically positioned to influence molecular interactions with biological targets such as protein kinases or phosphodiesterases (PDEs) .

Synthetic routes for such derivatives often involve cyclization reactions between aminopyrazoles and acetylenic esters or malononitriles. For example, analogous compounds are synthesized via one-pot reactions in ethanol with triethylamine as a catalyst, followed by recrystallization . The ethyl ester at position 6 enhances solubility and metabolic stability, making it a common feature in drug discovery . Preclinical studies suggest that substitutions at positions 2, 3, and 6 critically modulate cytotoxicity and selectivity against cancer cells .

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O2/c1-3-13-14(10-5-7-11(18)8-6-10)16-20-9-12(17(23)24-4-2)15(19)22(16)21-13/h5-9H,3-4,19H2,1-2H3

InChI Key

RDHXWOPQFXUKBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

(a) Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8)

  • Substituents : Lacks the 3-(4-chlorophenyl) and 2-ethyl groups; instead, it has a simpler 2-methyl group.
  • This derivative shows moderate cytotoxicity against breast cancer (MCF-7) cells but is less potent than chloro-substituted analogs .
  • Synthesis : Prepared via similar cyclization methods but with methyl-substituted starting materials .

(b) Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 866049-89-0)

  • Substituents : Differs only in the ester group (methyl vs. ethyl at position 6).
  • Activity : The methyl ester may reduce metabolic stability compared to the ethyl analog, as ethyl esters are generally more resistant to hydrolysis. However, both compounds exhibit comparable IC₅₀ values in kinase inhibition assays, suggesting the ester group’s role is more pharmacokinetic than pharmacodynamic .

(c) Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 7640-09-7)

  • Substituents : Features a chloro group at position 3, a phenyl group at position 2, and a methyl group at position 5.
  • This compound is less selective in cytotoxicity screens, with higher toxicity to non-cancerous cells compared to the 4-chlorophenyl-2-ethyl derivative .

Key Research Findings

Compound Key Substituents IC₅₀ (MCF-7) Selectivity Index Key Reference
Target Compound 3-(4-ClPh), 2-Ethyl, 6-Ethyl ester 1.5 µM 8.2
Compound 6m 3-(3,4,5-OMePh), 2-H, 6-COOEt 0.8 µM 3.1
Compound 6p 3-(4-FPh), 2-H, 6-COOEt 1.2 µM 6.5
CAS 1871041-43-8 2-Me, 6-Ethyl ester 4.7 µM 2.3

Selectivity Index = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells). Higher values indicate better selectivity.

Biological Activity

Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H16ClN5O2
  • Molecular Weight : 319.76 g/mol
  • CAS Number : 1224944-77-7

This structure includes an amino group, a chlorophenyl group, and a carboxylate moiety, which contribute to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through binding interactions. These actions can lead to various biological effects, such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells.
  • Modulation of Immune Responses : It may influence immune responses by interacting with immune cell receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value of approximately 15 µM.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways.

Enzyme TargetInhibition TypeIC50 Value (µM)
Protein Kinase ACompetitive12
Cyclooxygenase (COX)Non-competitive8

These results suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Synthesis and Structural Modifications

Research into the synthesis of this compound has led to various derivatives that enhance its biological activity. Modifications to the chlorophenyl group or alterations in the ethyl substituent have been shown to improve potency and selectivity.

Table of Derivatives and Their Activities

Compound DerivativeBiological ActivityReference
4-Methyl DerivativeIncreased anticancer activity
Fluoro-substituted DerivativeEnhanced enzyme inhibition

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